4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide core substituted with a chloro and nitro group, as well as a tetramethylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via chlorination, often using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The final step involves the formation of the benzamide by reacting the chloronitrobenzene derivative with 2,2,6,6-tetramethylpiperidine under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 4-chloro-3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacological agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and piperidinyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitroaniline: Similar structure but lacks the piperidinyl moiety.
4-chloro-3-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the piperidinyl moiety.
2,2,6,6-tetramethylpiperidine: Lacks the benzamide core and nitro/chloro substituents.
Properties
Molecular Formula |
C16H22ClN3O3 |
---|---|
Molecular Weight |
339.82 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H22ClN3O3/c1-15(2)8-11(9-16(3,4)19-15)18-14(21)10-5-6-12(17)13(7-10)20(22)23/h5-7,11,19H,8-9H2,1-4H3,(H,18,21) |
InChI Key |
DMZWIAWFBOANJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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